ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate
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Description
Ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate is a useful research compound. Its molecular formula is C29H20ClNO7 and its molecular weight is 529.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.0928297 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate (CAS No: 327099-82-1) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H20ClNO7
- Molar Mass : 529.92 g/mol
- Density : 1.52 g/cm³ (predicted)
- Boiling Point : 805.3 °C (predicted)
- pKa : -3.50 (predicted)
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Anticancer Activity
Research has shown promising anticancer properties of this compound in several cancer cell lines. For instance:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical cancer) | 10.0 | Cell cycle arrest at G2/M phase |
A549 (Lung cancer) | 15.0 | Inhibition of angiogenesis through VEGF suppression |
The compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and downregulating anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.
Case Studies
A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated a reduction in paw swelling and joint destruction compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Properties
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClNO7/c1-2-37-28(36)16-9-13-18(14-10-16)31-26(34)21-22(27(31)35)29(38-23(21)15-7-11-17(30)12-8-15)24(32)19-5-3-4-6-20(19)25(29)33/h3-14,21-23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZPDPIZVJQGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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